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Compound of Interest

Compound Name: Methyl Octanoate-d15

Cat. No.: B567904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of Methyl Octanoate-d15, a deuterated form of methyl octanoate. This document is

intended to serve as a valuable resource for researchers, scientists, and professionals in drug

development and related fields who utilize stable isotope-labeled compounds in their work. The

information presented herein has been compiled from various scientific sources and is

organized to facilitate easy access and comparison of key data points.

Core Chemical and Physical Properties
Methyl Octanoate-d15, with the CAS number 1219798-91-0, is a saturated fatty acid methyl

ester where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium.[1][2]

This isotopic labeling makes it a valuable internal standard for mass spectrometry-based

quantitative analysis of its non-deuterated counterpart, methyl octanoate. The physical and

chemical properties of Methyl Octanoate-d15 are summarized in the table below. The data for

the unlabeled Methyl Octanoate is also provided for comparison.
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Property Methyl Octanoate-d15
Methyl Octanoate (for
comparison)

Molecular Formula C₉D₁₅H₃O₂[1][2] C₉H₁₈O₂[3]

Molecular Weight 173.33 g/mol 158.24 g/mol

CAS Number 1219798-91-0 111-11-5

Synonyms
Methyl Caprylate-d15,

Octanoic acid-d15 methyl ester

Methyl Caprylate, Methyl n-

octanoate

Isotopic Purity ≥98 atom % D N/A

Physical State Liquid Colorless liquid

Boiling Point Not explicitly available 194-195 °C

Melting Point Not explicitly available -40 °C

Density Not explicitly available 0.877 g/mL at 25 °C

Refractive Index Not explicitly available n20/D 1.417

Solubility
Insoluble in water; soluble in

organic solvents like alcohols.

Insoluble in water; soluble in

alcohol.

Storage Conditions Room temperature. Room temperature.

Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of Methyl Octanoate-d15.

While specific spectra for the deuterated compound are not widely available in public

databases, the expected spectral characteristics can be inferred from the structure and data for

the unlabeled analog.

Mass Spectrometry
The mass spectrum of Methyl Octanoate-d15 is expected to show a molecular ion peak (M+)

at m/z 173, corresponding to its molecular weight. The fragmentation pattern will be influenced

by the deuterium labeling. The primary fragments for unlabeled methyl octanoate are observed

at m/z 74 (McLafferty rearrangement product) and 87. For Methyl Octanoate-d15, the
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McLafferty rearrangement product would be shifted due to the deuterium atoms on the gamma-

carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of Methyl Octanoate-d15 is expected to be significantly

simplified compared to its non-deuterated counterpart. The only prominent signal would be a

singlet corresponding to the three protons of the methoxy group (-OCH₃), expected around

3.6 ppm. The signals from the deuterated alkyl chain would be absent.

¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms. The signals for

the deuterated carbons will exhibit splitting due to coupling with deuterium (C-D coupling)

and will have a lower intensity compared to the protonated carbons. The chemical shifts will

be similar to those of unlabeled methyl octanoate, with slight upfield shifts for the deuterated

carbons.

Experimental Protocols
The following sections detail relevant experimental methodologies for the synthesis and

application of fatty acid methyl esters like Methyl Octanoate-d15.

Synthesis of Fatty Acid Methyl Esters (FAMEs)
A common method for the synthesis of FAMEs for analytical purposes is through

transesterification of triglycerides or esterification of free fatty acids.

Protocol: Acid-Catalyzed Esterification of Fatty Acids

Sample Preparation: Weigh approximately 10 mg of the fatty acid (or a lipid extract

containing fatty acids) into a screw-capped reaction vial.

Reagent Addition: Add 2 mL of a 1.25 M solution of HCl in methanol.

Reaction: Cap the vial tightly and heat at 85°C for 1.5 hours.

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized

water. Vortex the mixture thoroughly.
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Phase Separation: Centrifuge the vial to achieve clear phase separation.

Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a

clean vial for analysis (e.g., by GC-MS).

FAME Synthesis Workflow

Fatty Acid Sample Add 1.25 M HCl in Methanol
1

Heat at 85°C for 1.5h
2

Add Hexane and Water
3

Vortex and Centrifuge
4

Collect Hexane Layer (FAMEs)
5

Click to download full resolution via product page

Caption: Workflow for the acid-catalyzed synthesis of FAMEs.

Application in Catalytic Deoxygenation Studies
Methyl octanoate is often used as a model compound in studies of catalytic deoxygenation for

biofuel production. The deuterated form can be used as a tracer to elucidate reaction

mechanisms.

Protocol: Vapor-Phase Catalytic Deoxygenation

Catalyst Preparation: The catalyst (e.g., Pt/Al₂O₃) is packed into a fixed-bed tubular reactor.

Catalyst Reduction: The catalyst is reduced in situ by flowing hydrogen gas at an elevated

temperature (e.g., 400-500°C) for several hours.

Reaction Feed: A mixture of Methyl Octanoate-d15 and a carrier gas (e.g., hydrogen or

helium) is introduced into the reactor at a controlled flow rate.

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 300-400°C)

and pressure.

Product Analysis: The reactor effluent is passed through a condenser to collect liquid

products, and the gaseous products are analyzed online using a gas chromatograph (GC)
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coupled with a mass spectrometer (MS) to identify and quantify the deuterated products.

Catalytic Deoxygenation Workflow

Pack Catalyst in Reactor Reduce Catalyst (H₂ flow) Introduce Reactant Feed
(Methyl Octanoate-d15 + Carrier Gas) Controlled Temperature and Pressure Product Analysis (GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for catalytic deoxygenation.

Applications in Research and Drug Development
The primary application of Methyl Octanoate-d15 is as an internal standard in quantitative

analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-mass spectrometry (LC-MS). Its use allows for the accurate determination of

the concentration of endogenous or exogenous methyl octanoate in various biological matrices

such as plasma, tissues, and cell cultures. This is crucial in metabolic studies, pharmacokinetic

analyses, and the development of drugs that may influence fatty acid metabolism.

Furthermore, its use as a tracer in metabolic flux analysis can provide insights into the

pathways of fatty acid synthesis, elongation, and degradation.

Safety and Handling
While specific toxicity data for Methyl Octanoate-d15 is not available, it is expected to have a

safety profile similar to that of unlabeled methyl octanoate. Standard laboratory safety

precautions should be followed when handling this compound. It is a combustible liquid and

should be kept away from heat, sparks, and open flames. Appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b567904?utm_src=pdf-body-img
https://www.benchchem.com/product/b567904?utm_src=pdf-body
https://www.benchchem.com/product/b567904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Properties of Methyl Octanoate-d15
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Caption: Logical relationships of Methyl Octanoate-d15 properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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